

# 2,3-dimercaptopropionic acid chemical structure and properties

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## Compound of Interest

Compound Name: 2,3-Dimercaptopropionic acid

CAS No.: 6220-25-3

Cat. No.: B1209159

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Topic: **2,3-Dimercaptopropionic Acid (DMPA)**: Chemical Structure, Properties, and Chelation Dynamics  
Content Type: Technical Monograph  
Audience: Researchers, Senior Scientists, and Drug Development Professionals

## Executive Summary

**2,3-Dimercaptopropionic acid (DMPA)** is a vicinal dithiol chelating agent and surface ligand, distinct from its structural analogs 2,3-dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA). While often conflated with 3-mercaptopropionic acid (MPA) in broad literature, DMPA possesses a critical structural advantage: a vicinal dithiol motif (positions C2 and C3) combined with a terminal carboxylate.

This bifunctional architecture confers superior binding stability on metal surfaces (Au, CdSe/ZnS) compared to monodentate thiols via the chelate effect. In pharmaceutical contexts, DMPA serves as a potent sequestering agent for soft heavy metals ( $\text{Hg}^{2+}$ ,  $\text{Pb}^{2+}$ ,  $\text{As}^{3+}$ ), forming thermodynamically stable 5-membered chelate rings. This guide dissects the physicochemical properties, synthesis pathways, and application protocols of DMPA, providing a rigorous foundation for its use in nanotechnology and toxicology.

## Chemical Identity & Structural Analysis

DMPA exists as a chiral molecule due to the asymmetric carbon at position 2. While often synthesized as a racemate, the stereochemistry influences biological recognition and packing density on nanomaterial surfaces.

### Structural Specifications

Property	Data
IUPAC Name	2,3-disulfanylpropanoic acid
CAS Number	6220-25-3 (Racemic)
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>2</sub> S <sub>2</sub>
Molecular Weight	138.21 g/mol
Functional Groups	Vicinal Dithiol (-SH at C2, C3); Carboxylic Acid (-COOH at C1)
Chirality	One stereocenter at C2 (Enantiomers: R-DMPA, S-DMPA)
Solubility	Soluble in water, ethanol, DMSO; slightly soluble in ether.[1][2]

### Acid-Base Dissociation (pKa)

Understanding the protonation state is vital for ligand exchange and chelation protocols.

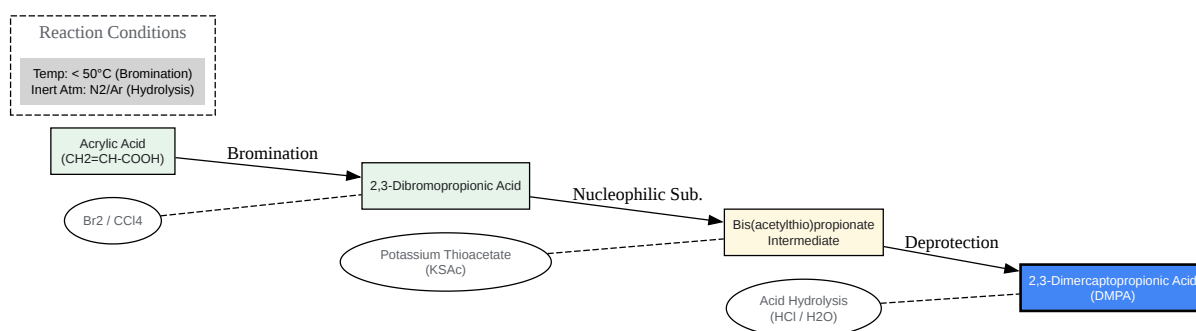
- pKa<sub>1</sub> (COOH): ~3.5 – 4.0 (Deprotonated at physiological pH 7.4).
- pKa<sub>2</sub> (Thiol C2): ~8.5 – 9.5.
- pKa<sub>3</sub> (Thiol C3): ~10.0 – 10.5.

Insight: At neutral pH, DMPA exists primarily as a mono-anion (carboxylate<sup>-</sup>), making it water-soluble while keeping the thiol protons available for metal exchange or coordination.

### Synthesis & Production Protocols

The synthesis of DMPA requires careful control to prevent oxidation into disulfides (polymers). The most robust laboratory route involves the nucleophilic substitution of 2,3-dibromopropionic acid.

## Synthetic Pathway (Graphviz Visualization)



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Figure 1: Step-wise synthesis of DMPA from acrylic acid precursors. Note the requirement for inert atmosphere during hydrolysis to prevent disulfide polymerization.

## Experimental Protocol: Thioacetate Substitution

- **Bromination:** Treat acrylic acid with elemental bromine in  $\text{CCl}_4$  or  $\text{CH}_2\text{Cl}_2$  at  $0-5^\circ\text{C}$ . Evaporate solvent to yield 2,3-dibromopropionic acid.
- **Substitution:** React the dibromo-intermediate with 2.2 equivalents of potassium thioacetate (KSAC) in ethanol under reflux for 4 hours. This yields the protected bis(acetylthio) derivative.
- **Hydrolysis (Critical Step):** Acidify with dilute HCl under a strict Nitrogen atmosphere. Heat to  $60^\circ\text{C}$  for 2 hours to cleave the acetyl groups.

- Extraction: Extract with ethyl acetate, dry over  $MgSO_4$ , and concentrate.
- Purification: Recrystallize from benzene/petroleum ether or distill under high vacuum (sensitive to heat).

## Chelation Mechanics & Metal Coordination

DMPA is a "soft" ligand according to HSAB (Hard-Soft Acid-Base) theory. Its high affinity for soft metals (Hg, Cd, Pb, Au) is driven by the Chelate Effect.

### The "Claw" Mechanism vs. Monodentate Ligands

Unlike 3-mercaptopropionic acid (MPA), which binds via a single sulfur, DMPA binds via two sulfur atoms, forming a stable 5-membered ring.

- Thermodynamic Stability: The entropy gain from releasing solvent molecules upon bidentate binding makes DMPA complexes significantly more stable ( $\log K > 20$  for  $Hg^{2+}$ ) than MPA complexes.
- Selectivity: DMPA shows high selectivity for thiophilic metals over physiological hard ions ( $Ca^{2+}$ ,  $Mg^{2+}$ ,  $Na^+$ ).

### Comparative Stability Constants (Approximate $\log K_1$ )

Metal Ion	DMPA (Bidentate)	MPA (Monodentate)	EDTA (Hexadentate)
$Hg^{2+}$	~22.5	~14.0	21.5
$Pb^{2+}$	~11.0	~6.5	18.0
$Zn^{2+}$	~9.0	~5.0	16.5
$Ca^{2+}$	< 3.0	< 2.0	10.7

Note: DMPA is superior for Hg/Pb removal in biological matrices where Ca/Mg preservation is required, unlike EDTA which strips Ca.

## Applications in Nanotechnology: Ligand Exchange

DMPA is a premium reagent for functionalizing Quantum Dots (QDs) and Gold Nanoparticles (AuNPs).

## Ligand Exchange Protocol for CdSe/ZnS QDs

Replacing hydrophobic ligands (e.g., TOPO, Oleic Acid) with DMPA renders QDs water-soluble and compact.

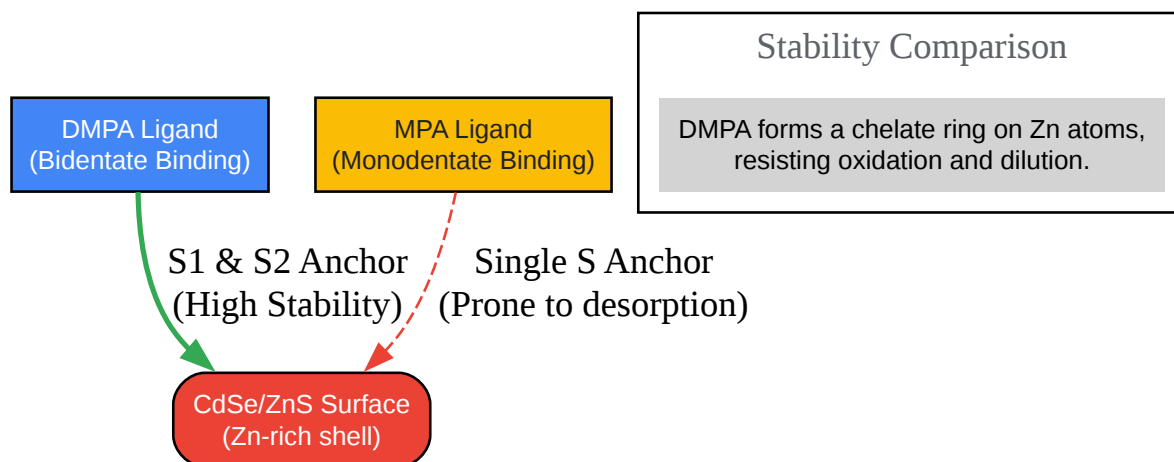
Why DMPA?

- **Compact Hydrodynamic Radius:** DMPA is small (~0.5 nm), ideal for FRET applications where distance is critical.
- **Enhanced Stability:** The bidentate thiol anchor prevents ligand desorption, a common failure mode in MPA-coated QDs which aggregate over time.

Workflow:

- **Precipitation:** Precipitate hydrophobic QDs (in toluene) using methanol. Centrifuge and discard supernatant.
- **Exchange Solution:** Dissolve DMPA in methanol; adjust pH to ~10 using tetramethylammonium hydroxide (TMAH) to deprotonate thiols.
- **Incubation:** Resuspend QDs in the DMPA solution. Stir under Argon for 4–12 hours at 60°C.
- **Purification:** Precipitate with ethyl acetate/acetone. Centrifuge. Resuspend pellet in borate buffer (pH 9).

## Surface Binding Topology (Graphviz)



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Figure 2: Binding topology comparison. DMPA anchors via two sulfur atoms, significantly reducing the rate of ligand desorption compared to MPA.

## Safety & Handling

- Oxidation Hazard: DMPA rapidly oxidizes in air to form intramolecular disulfide rings (1,2-dithiolane-3-carboxylic acid) or intermolecular polymers.
  - Storage: Store under Argon/Nitrogen at -20°C.
  - Restoration: If oxidized, treat with TCEP or DTT to reduce disulfides before use.
- Odor: Like all low-molecular-weight thiols, DMPA has a potent stench.[1] Use only in a fume hood.
- Toxicity: LD50 (mouse, i.p.) is approx. 0.7–1.0 mmol/kg. Less toxic than Dimercaprol (BAL) but requires standard PPE.

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